1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Introduction of the Quinolizidine Moiety: The quinolizidine moiety can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Final Coupling: The final step involves coupling the synthesized fragments under specific conditions to form the desired compound.
Analyse Chemischer Reaktionen
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The quinolizidine moiety may also contribute to its biological effects by interacting with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide can be compared with similar compounds such as:
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-sulfonamide: This compound features a sulfonamide group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C22H31N3O2 |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-1-(2-methoxyethyl)indole-2-carboxamide |
InChI |
InChI=1S/C22H31N3O2/c1-27-14-13-25-20-10-3-2-7-17(20)15-21(25)22(26)23-16-18-8-6-12-24-11-5-4-9-19(18)24/h2-3,7,10,15,18-19H,4-6,8-9,11-14,16H2,1H3,(H,23,26) |
InChI-Schlüssel |
IQESZOJWPAMFSI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCC3CCCN4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.